molecular formula C12H13FO2 B2591470 (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid CAS No. 2307773-55-1

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B2591470
CAS No.: 2307773-55-1
M. Wt: 208.232
InChI Key: JFQCUKYOMXNXRH-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a 4-fluorophenyl group and a carboxylic acid group The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentane derivatives and 4-fluorobenzene derivatives.

    Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclopentane ring is alkylated with a 4-fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide and a strong base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Chlorophenyl)cyclopentane-1-carboxylic acid: Similar structure with a chlorine atom instead of a fluorine atom.

    (1R,2S)-2-(4-Bromophenyl)cyclopentane-1-carboxylic acid: Similar structure with a bromine atom instead of a fluorine atom.

    (1R,2S)-2-(4-Methylphenyl)cyclopentane-1-carboxylic acid: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in medicinal and industrial applications compared to its analogs with different substituents.

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQCUKYOMXNXRH-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.